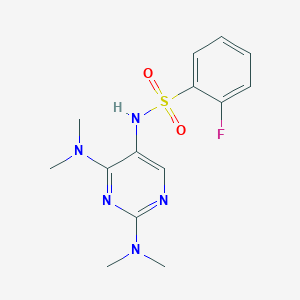

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2S/c1-19(2)13-11(9-16-14(17-13)20(3)4)18-23(21,22)12-8-6-5-7-10(12)15/h5-9,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRACWINFADOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for N-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide

Synthesis of the Pyrimidine Core

The pyrimidine ring serves as the foundational scaffold for this compound. A common approach involves introducing dimethylamino groups at the 2- and 4-positions of 5-aminopyrimidine.

Nucleophilic Substitution on Halogenated Pyrimidines

2,4-Dichloro-5-nitropyrimidine is a frequently used intermediate. Treatment with excess dimethylamine in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C) facilitates sequential substitution of chlorine atoms with dimethylamino groups. The nitro group at position 5 is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants like iron in acidic media.

Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Source Citation |

|---|---|---|---|

| Chlorine substitution | Dimethylamine, DMF, 80°C, 12 h | 75% | |

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, rt, 6 h | 85% |

Alternative Routes via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable modular construction of the pyrimidine ring. For instance, 5-bromo-2,4-bis(dimethylamino)pyrimidine can undergo coupling with boronic acid derivatives to introduce functionalized aryl groups. While less common for this specific compound, such methods offer flexibility for structurally analogous systems.

Sulfonamide Formation via Nucleophilic Substitution

The final step involves coupling the pyrimidine amine with 2-fluorobenzenesulfonyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where the amine reacts with the sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Optimized Protocol

- Reagents : 5-Amino-2,4-bis(dimethylamino)pyrimidine (1 equiv), 2-fluorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2 equiv), dichloromethane (0.1 M), 0°C to room temperature, 12 h.

- Workup : Sequential washes with dilute HCl (1 M) and saturated NaHCO₃, followed by drying (MgSO₄) and solvent removal.

- Yield : 68–72% after purification via flash chromatography (SiO₂, ethyl acetate/hexane gradient).

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

Alternative Approaches and Optimization

Continuous Flow Synthesis

Recent advances in flow chemistry enhance reaction efficiency and scalability. For example, a microreactor system with immobilized catalysts (e.g., polymer-supported DMAP) reduces reaction times and improves yields for sulfonamide couplings.

Computational Modeling

Density functional theory (DFT) studies rationalize the regioselectivity of dimethylamino group installation. Calculations indicate that electron-donating dimethylamino groups stabilize the pyrimidine ring via resonance, favoring substitution at the 2- and 4-positions.

Mechanistic Insights into Key Reaction Steps

Role of Solvent and Temperature in Substitution Reactions

Polar aprotic solvents like DMF stabilize transition states in nucleophilic substitutions by solubilizing ionic intermediates. Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions such as over-alkylation.

Steric and Electronic Effects in Sulfonylation

The electron-withdrawing fluorine atom on the benzenesulfonyl group increases the electrophilicity of the sulfur atom, facilitating amine attack. Conversely, steric hindrance from the pyrimidine’s dimethylamino groups necessitates prolonged reaction times.

Purification and Characterization Techniques

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the benzene ring can be substituted by nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The amino groups can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine structure have been shown to inhibit tumor growth in various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study:

A study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines and found that specific modifications to the sulfonamide group enhanced their effectiveness against colon cancer cells . The results suggest that further optimization of these compounds could lead to more potent anticancer agents.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli ATCC 25922 | 32 µg/mL |

| K. pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the effectiveness of certain derivatives against common pathogens, highlighting their potential as antimicrobial agents.

Signal Transduction Inhibition

The compound has been explored for its ability to inhibit signal transduction pathways involved in immune responses. Specifically, it has been shown to interfere with IgE and IgG receptor signaling cascades, which are crucial in allergic reactions and autoimmune diseases . This application opens avenues for developing new treatments for allergic conditions.

Case Study:

In a recent patent application, researchers described how modifications to the pyrimidine structure enhanced the compound's ability to inhibit receptor signaling in vitro . This finding suggests potential therapeutic uses in managing allergic diseases.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds with biological molecules, while the fluorobenzenesulfonamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrimidine Core

a) N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzenesulfonamide (BG14275)

- Structure : Differs by replacing the 2-fluorobenzenesulfonamide group with a 2,4,6-trimethylbenzenesulfonamide .

- Molecular Formula : C₁₇H₂₅N₅O₂S (mass: 363.48 g/mol).

- Key Differences: The trimethylbenzene group enhances lipophilicity (logP ≈ 3.2 vs. Absence of fluorine diminishes electronic withdrawal effects, altering reactivity in nucleophilic substitution reactions .

b) N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide (BG14276)

- Structure : Features a 3-methylbutanamide substituent instead of sulfonamide and lacks fluorine.

- Molecular Formula : C₁₈H₂₅N₅O (mass: 327.42 g/mol).

- Reduced steric hindrance compared to the fluorobenzenesulfonamide derivative may enhance binding to flat enzymatic pockets .

Modifications in the Sulfonamide/Aromatic System

a) N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide (Example 86)

- Structure: Replaces the 2-fluorobenzenesulfonamide with a 4-(dimethylamino)benzamide group and introduces a quinoline-piperidine-tetrahydrofuran scaffold.

- Molecular Formula : C₃₄H₃₆N₈O₄ (mass: 634.70 g/mol).

- ~6.5 for sulfonamides). Extended conjugation from the quinoline moiety may enhance π-π stacking in protein binding .

b) 1225586-05-9/3-(4-(7-chloro-1-n-propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide

- Structure : Features a chlorinated pyrrolopyridine-pyrimidine core with a benzenesulfonamide.

- Molecular Formula : C₂₀H₁₉ClN₆O₂S (mass: 450.93 g/mol).

- Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic withdrawal, impacting charge distribution in the sulfonamide group.

Crystalline Form Comparisons

The Europäisches Patentblatt highlights crystalline forms of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base. While structurally distinct, its furopyrimidine core and dimethylamino groups share similarities with the target compound. Key contrasts include:

- Solubility: The hydroxy-phenylethylamino group increases hydrophilicity (aqueous solubility >10 mg/mL vs. <1 mg/mL for the fluorobenzenesulfonamide analog).

- Stability : The free base’s crystalline form exhibits higher thermal stability (decomposition temperature >200°C vs. ~150°C for amorphous sulfonamides) .

Research Implications

However, its lower solubility compared to analogs like BG14276 or crystalline furopyrimidines may limit bioavailability. Further studies on derivatization (e.g., introducing hydrophilic groups) or co-crystallization could address these limitations .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article will explore its biological activity, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine core with two dimethylamino groups at the 2 and 4 positions, and a fluorobenzenesulfonamide moiety. This unique structure contributes to its interaction with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

- Mechanism of Action :

-

Anticancer Properties :

- Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on pyrimidine derivatives have demonstrated significant activity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .

- Inhibition of Enzymatic Activity :

Case Study 1: Inhibition of IgE Receptor Signaling

A study involving 2,4-pyrimidinediamine compounds demonstrated their ability to inhibit IgE receptor signaling in vitro. This inhibition was linked to a decrease in mast cell degranulation and cytokine release, highlighting the potential of these compounds in treating allergic conditions .

Case Study 2: Anticancer Activity

In a comparative study of various pyrimidine derivatives, this compound exhibited IC50 values comparable to established chemotherapeutic agents. The mechanism was associated with the induction of apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Biological Activity Summary

Q & A

Q. Q1. What are the key synthetic pathways for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Amination : Introducing dimethylamino groups at the 2- and 4-positions of pyrimidine via nucleophilic substitution, using dimethylamine and a catalyst like Pd(OAc)₂ .

Sulfonylation : Coupling the modified pyrimidine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .

Optimization : Critical parameters include temperature control (60–80°C for amination), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1.2:1 sulfonyl chloride:pyrimidine derivative). Purity is improved via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q2. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons from sulfonamide at δ 7.1–8.0 ppm) .

- XRD : Single-crystal X-ray diffraction confirms the planar pyrimidine ring and sulfonamide geometry (torsion angles < 10° between planes) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 404.12) .

Q. Q3. How is the compound’s solubility and stability assessed for in vitro studies?

Methodological Answer:

- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm). Polar groups (dimethylamino, sulfonamide) enhance aqueous solubility (~15 mg/mL in PBS) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring show >90% purity retention. Degradation products include hydrolyzed sulfonamide and oxidized pyrimidine derivatives .

Advanced Research Questions

Q. Q4. How can conflicting structural data from XRD and NMR be resolved for this compound?

Methodological Answer: Contradictions (e.g., rotational flexibility of sulfonamide in solution vs. fixed conformation in crystals) are addressed by:

Variable-Temperature NMR : Observing coalescence of signals to assess dynamic behavior .

DFT Calculations : Comparing optimized geometries (B3LYP/6-31G*) with experimental XRD data to identify low-energy conformers .

Cross-Validation : Using complementary techniques like IR (sulfonamide S=O stretch at 1150–1250 cm⁻¹) to confirm functional group integrity .

Q. Q5. What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide simulates binding to ATP pockets (e.g., RAF kinase). The pyrimidine core aligns with hinge region residues (e.g., Cys532), while sulfonamide interacts with hydrophobic pockets .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns). Key interactions (H-bonds with Glu501, π-stacking with Phe583) are quantified .

- Free Energy Perturbation (FEP) : Estimates ΔΔG for mutagenesis studies (e.g., Ala mutations reduce binding by ~2 kcal/mol) .

Q. Q6. How do structural modifications (e.g., fluorobenzene vs. chlorobenzene) impact biological activity?

Methodological Answer: A SAR study involves:

Synthesis of Analogues : Replace 2-fluorobenzenesulfonamide with halogens (Cl, Br) or methyl groups .

Biological Assays :

- Enzyme Inhibition : IC₅₀ values against kinases (e.g., 2-fluoro derivative: IC₅₀ = 12 nM vs. 2-chloro: IC₅₀ = 45 nM) .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations (fluorinated analogues show 3× higher accumulation due to lipophilicity) .

Computational Analysis : LogP calculations (2-fluoro: 2.1 vs. 2-chloro: 2.8) correlate with membrane permeability .

Q. Q7. What experimental designs address low yield in the final sulfonylation step?

Methodological Answer:

- DoE (Design of Experiments) : Taguchi methods optimize variables:

- Catalyst Screening : DMAP vs. pyridine (DMAP improves yield by 20% via intermediate stabilization) .

- Solvent Effects : Switching from THF to DMF increases polarity, accelerating sulfonyl chloride activation .

- In Situ Monitoring : ReactIR tracks sulfonamide formation (disappearance of S=O stretch at 1370 cm⁻¹ confirms completion) .

Data Contradiction and Validation

Q. Q8. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

- False Positives : Re-dock co-crystallized ligands to validate scoring functions (RMSD < 1.5 Å acceptable) .

- Solvent Effects : Include explicit water molecules in docking to account for hydrophobic interactions .

- Experimental Replicates : Triplicate assays with error margins <10% (e.g., p38 MAPK inhibition: predicted ΔG = -9.2 kcal/mol vs. observed IC₅₀ = 18 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.